molecular formula C19H13NO B5523315 2-phenyl-3-(5-phenyl-2-furyl)acrylonitrile

2-phenyl-3-(5-phenyl-2-furyl)acrylonitrile

Cat. No.: B5523315
M. Wt: 271.3 g/mol
InChI Key: AJSPNBVRZNUMEP-GHRIWEEISA-N
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Description

2-phenyl-3-(5-phenyl-2-furyl)acrylonitrile is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. This compound is also known as PFA and has a molecular formula of C24H17NO.

Scientific Research Applications

Synthesis and Characterization

  • Furan Compound Syntheses: Studies have explored the synthesis and steric configurations of various furan compounds, including 3-(5-nitro-2-furyl)-2-(5-bromo-2-furyl)acrylic acids and their derivatives. These syntheses involve reactions such as bromination and esterification, contributing to the understanding of furan compound configurations and reactivity (Hirao, Kato, & Kozakura, 1973).
  • Nitrile Oxide Reactivity: Research on nitrile oxides conjugated with a double bond, including phenyl- and furyl-acrylonitrile oxides, has demonstrated reduced reactivity due to the presence of a conjugated double bond. This has implications for the synthesis of isoxazolines and the understanding of dipolarophile reactions (Sasaki & Yoshioka, 1967).
  • Dihydropyrano[2,3-c]pyrazole Derivatives: The reaction of acrylonitriles with pyrazolone in the presence of basic catalysts has been investigated for the synthesis of novel pyrazole derivatives. This research expands the repertoire of acrylonitrile-based reactions, offering pathways to new compounds (Vasyun’kina et al., 2005).

Thermodynamic Properties and Structural Analysis

  • Thermodynamic Properties: The thermodynamic properties of certain furyl-2 derivatives have been studied, providing insights into their synthesis, purification, and application processes. Understanding these properties is crucial for optimizing the use of such compounds in various applications (Dibrivnyi et al., 2019).
  • Conformational Analysis: NMR spectral analysis has been utilized to understand the conformational preferences of α-phenyl-β-(2-thienyl)- and -(2-furyl)acrylic acids. Such studies are vital for comprehending the molecular structures and reactivities of these compounds (Fisichella, Mineri, Scarlata, & Sciotto, 1975).

Properties

IUPAC Name

(Z)-2-phenyl-3-(5-phenylfuran-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO/c20-14-17(15-7-3-1-4-8-15)13-18-11-12-19(21-18)16-9-5-2-6-10-16/h1-13H/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSPNBVRZNUMEP-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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